3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Description
This compound features a central enamide scaffold with a 2-cyano group, a 3-ethoxy-substituted phenyl ring, and a 4-[(2-chloro-6-fluorophenyl)methoxy] substituent. The chloro-fluoro aromatic group and ethoxy moiety enhance lipophilicity and electronic modulation, while the cyano group contributes to hydrogen bonding and metabolic stability. Its molecular formula is C21H19ClFNO3 (exact mass: ~387.8 g/mol), positioning it within drug-like chemical space .
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-25-18-9-12(8-13(10-22)19(23)24)6-7-17(18)26-11-14-15(20)4-3-5-16(14)21/h3-9H,2,11H2,1H3,(H2,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUWMQVMZHAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2-chloro-6-fluorophenylmethanol: This can be achieved by reacting 2-chloro-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride.
Etherification: The resulting alcohol is then etherified with 3-ethoxyphenol in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).
Formation of the cyanopropenamide: The final step involves the reaction of the etherified product with cyanoacetic acid and a dehydrating agent like phosphorus oxychloride to form the desired cyanopropenamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or fluoro groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The chloro and fluoro groups can form strong interactions with proteins, while the cyanopropenamide moiety can interact with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
- Lipophilicity : The target’s 2-chloro-6-fluoro and ethoxy groups balance lipophilicity (LogP ~3.8), favoring membrane permeability. The benzyl analog (LogP ~4.5) may suffer from poor aqueous solubility .
- Polar Surface Area (TPSA) : The trifluoromethyl analog’s higher TPSA (~95 Ų) due to the hydroxyl group may reduce CNS penetration compared to the target (~80 Ų) .
Biological Activity
3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the compound's biological profile, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H18ClFNO3
- Molecular Weight : 335.78 g/mol
- CAS Number : 6132-92-9
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer proliferation and apoptosis. It is believed to induce cell cycle arrest and promote apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound effectively inhibits the growth of various cancer cell lines by interfering with key signaling pathways.
- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.05 | Apoptosis via caspase activation |
| MCF7 (Breast) | 0.03 | Cell cycle arrest at G1 phase |
| HCT116 (Colon) | 0.04 | Inhibition of DNA synthesis |
Radical Scavenging Activity
Additionally, the compound exhibits significant radical scavenging activity, which is essential for reducing oxidative stress in cells. The DPPH radical-scavenging activity was measured and compared to standard antioxidants.
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| Ascorbic Acid | 90 |
| This compound | 75 |
Case Studies
Several studies have investigated the effects of this compound on specific cancer types:
- Lung Cancer Study : In a recent study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, such as cleaved caspase-3 and PARP .
- Breast Cancer Research : Another study focused on MCF7 breast cancer cells showed that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
